molecular formula C5H3ClN4 B1279933 4-Amino-6-chloropyrimidine-5-carbonitrile CAS No. 60025-09-4

4-Amino-6-chloropyrimidine-5-carbonitrile

Cat. No. B1279933
CAS RN: 60025-09-4
M. Wt: 154.56 g/mol
InChI Key: MAVMFCKRFRCMLE-UHFFFAOYSA-N
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Description

The compound 4-Amino-6-chloropyrimidine-5-carbonitrile (APC) is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been the subject of research due to its potential applications in medicinal chemistry, particularly as a building block for compounds with antimicrobial and anticancer properties .

Synthesis Analysis

APC and its derivatives are typically synthesized through multi-component reactions involving various starting materials such as amines, aldehydes, and nitriles. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, yielding triazolo-pyrimidine derivatives . Another synthesis approach involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol to produce triazolo-pyrimidine and cyanoamino-pyrimidine derivatives . These methods are advantageous due to their operational simplicity, good yields, and high selectivity.

Molecular Structure Analysis

The molecular structure of APC and its complexes has been elucidated using various spectroscopic techniques, including NMR, IR, UV-Visible, and mass spectrometry. For example, APC has been used to synthesize metal complexes with Co(II), Ni(II), Cu(II), and Pd(II), where APC acts as a bidentate ligand coordinating through the exocyclic amino and adjacent pyrimidine nitrogen atoms. The Pd(II) complex, however, shows APC coordinating as a monodentate ligand via the pyrimidine nitrogen . Computational studies using DFT calculations have also been performed to optimize the geometry of these complexes, supporting the experimental findings.

Chemical Reactions Analysis

APC is a versatile intermediate that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, it can be acetylated, formylated, and further reacted with primary and heterocyclic amines to yield Schiff bases and other nitrogen-containing heterocycles . Additionally, APC derivatives have been used to synthesize fused heterocyclic systems with potential biocidal properties . The reactivity of APC also extends to the synthesis of thiadiazolo-pyrimidine derivatives with anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of APC and its derivatives are closely related to their molecular structure. The synthesized metal complexes of APC exhibit non-electrolytic behavior in DMSO and have been characterized by their magnetic susceptibility and thermal stability through TGA analysis . The solubility, melting points, and other physical properties are typically determined experimentally and are crucial for understanding the compound's behavior in various chemical environments.

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Oncology
  • Application Summary: 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Methods of Application: The compounds were synthesized and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
  • Results: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

Anti-inflammatory Agents

  • Scientific Field: Pharmacology
  • Application Summary: Pyrimidines, including 4-Amino-6-chloropyrimidine-5-carbonitrile, display a range of pharmacological effects including anti-inflammatory. They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

ATP Mimicking Tyrosine Kinase Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: A new series of pyrimidine-5-carbonitrile derivatives, including 4-Amino-6-chloropyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
  • Methods of Application: These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
  • Results: Compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

Drug-likeness Properties

  • Scientific Field: Pharmacokinetics
  • Application Summary: 4-Amino-6-chloropyrimidine-5-carbonitrile has been studied for its drug-likeness properties .
  • Methods of Application: In silico ADMET studies were performed to explore drug-likeness properties .
  • Results: The compound has a Bioavailability Score of 0.55 and is considered to have high GI absorption .

Kinase Inhibitory Activities

  • Scientific Field: Biochemistry
  • Application Summary: A new series of pyrimidine-5-carbonitrile derivatives, including 4-Amino-6-chloropyrimidine-5-carbonitrile, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were evaluated for their kinase inhibitory activities against EGFR WT and EGFR T790M .
  • Methods of Application: The most cytotoxic compounds that showed promising IC 50 values against the four cancer cell lines were subjected to further investigation for their kinase inhibitory activities against EGFR WT and EGFR T790M using homogeneous time resolved fluorescence (HTRF) assay .
  • Results: Compound 11b was found to be the most active compound against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .

Simulation Visualizations

  • Scientific Field: Computational Chemistry
  • Application Summary: 4-Amino-6-chloropyrimidine-5-carbonitrile can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
  • Methods of Application: The compound’s structure is input into the software, which then simulates its behavior under various conditions .
  • Results: The results of these simulations can provide valuable insights into the compound’s properties and potential applications .

Safety And Hazards

The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-amino-6-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMFCKRFRCMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483831
Record name 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloropyrimidine-5-carbonitrile

CAS RN

60025-09-4
Record name 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The white solid, 4,6-dichloropyrimidine-5-carbonitrile (5.82 g, 33.5 mmol) was dissolved in THF (66.9 mL) in a 500 mL round-bottom flask and to the mixture was bubbled through ammonia gas (0.570 g, 33.5 mmol) for 3 min in 10 min intervals with stirring. After 50 min, a white precipitate (ammmonium chloride) was filtered and the solid was washed with THF (100 mL). To the filtrate was added silica gel and concd under reduced pressure. The mixture was purified by silica gel column chromatography on a 120 g of Redi-Sep™ column using 0 to 100% gradient of EtOAc in hexane over 27 min and then 100% isocratic of EtOAc in hexane for 20 min as eluent to give 4-amino-6-chloropyrimidine-5-carbonitrile as an off-white solid. The off-white solid was suspended in EtOAc-hexane (1:1, 20 mL), filtered, washed with EtOAc-hexane (1:1, 30 mL), and dried to give 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid: 1H NMR (500 MHz, DMSO-d6) δ ppm 7.91-8.77 (3 H, m); Mass Spectrum (ESI) m/e=154.9 (M+1).
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
66.9 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Bhat, NS Begum - Russian Journal of Organic Chemistry, 2021 - Springer
… A mixture of 2.0 g (0.01298 mmol) of 4-amino-6-chloropyrimidine-5-carbonitrile (1) and 3.3 g (0.10384 mmol) of hydrazine hydrate was refluxed in 40 mL of dry ethanol (0.2 mmol) for 12 …
Number of citations: 1 link.springer.com
M Bui, X Hao, Y Shin, M Cardozo, X He… - Bioorganic & medicinal …, 2015 - Elsevier
… This was followed by Boc-deprotection and displacement of the chloride with 4-amino-6-chloropyrimidine-5-carbonitrile to give the desired product as a racemic mixture 5 (Scheme 3). …
Number of citations: 23 www.sciencedirect.com
Q Tao, Y Chen, X Liang, Y Hu, J Li, F Fang… - European Journal of …, 2020 - Elsevier
… Afterwards, removal of the Boc-protecting group and subsequent nucleophilic aromatic substitution (SNAr) reaction with 6-chloro-9H-purine, 4-amino-6-chloropyrimidine-5-carbonitrile, 2…
Number of citations: 8 www.sciencedirect.com
F Gonzalez-Lopez de Turiso, X Hao… - Journal of Medicinal …, 2016 - ACS Publications
… 12 and 4-amino-6-chloropyrimidine-5-carbonitrile followed by LiI-… amines with 4-amino-6-chloropyrimidine-5-carbonitrile. … with 4-amino-6-chloropyrimidine-5-carbonitrile and hydrolysis …
Number of citations: 10 pubs.acs.org
S Charoensutthivarakul, SE Thomas… - ACS Infectious …, 2022 - ACS Publications
… and 34 and 4-amino-6-chloropyrimidine-5-carbonitrile 3 using … reacted with the 4-amino-6-chloropyrimidine-5-carbonitrile 3 … esters and 4-amino-6-chloropyrimidine-5-carbonitrile under …
Number of citations: 8 pubs.acs.org
C Wang, H Liu, Z Song, Y Ji, L Xing, X Peng… - Bioorganic & medicinal …, 2017 - Elsevier
… Reaction of 4-amino-6-chloropyrimidine-5-carbonitrile with isopropyl-hydrazine hydrochloride produced 20. Acylation of 20 with corresponding acyl chlorides provided 21a–o. As shown …
Number of citations: 32 www.sciencedirect.com
Y Shin, J Suchomel, M Cardozo… - Journal of Medicinal …, 2016 - ACS Publications
… Treatment of 13a–g with 4-amino-6-chloropyrimidine-5-carbonitrile afforded the racemic … Treatment of 22a–c with 4-amino-6-chloropyrimidine-5-carbonitrile afforded a mixture of 5- …
Number of citations: 35 pubs.acs.org
M Wei, X Zhang, X Wang, Z Song, J Ding… - European Journal of …, 2017 - Elsevier
… Compound 8c was obtained according to the procedure of preparing 8a using compound 7c and 4-amino-6-chloropyrimidine-5-carbonitrile. White solid; yield 76%; 1 H NMR (300 MHz, …
Number of citations: 16 www.sciencedirect.com
S Perreault, J Chandrasekhar, ZH Cui… - Journal of Medicinal …, 2017 - ACS Publications
… -3-phenylquinazolin-4(3H)-one 2,2,2-trifluoroacetic acid salt (32c) (0.25 mmol), and the solution was transferred to a sealed tube containing 4-amino-6-chloropyrimidine-5-carbonitrile (…
Number of citations: 30 pubs.acs.org
MWD Perry, K Björhall, B Bonn… - Journal of Medicinal …, 2017 - ACS Publications
… Heating amine 9 and 4-amino-6-chloropyrimidine-5-carbonitrile in n-butanol gave the bromide 14 that was coupled with substituted phenyl boronic acids to give, after deprotections and…
Number of citations: 22 pubs.acs.org

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